
4-Iodo-2-methyl-6-nitroaniline
Overview
Description
4-Iodo-2-methyl-6-nitroaniline is an organic compound with the molecular formula C7H7IN2O2. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted with iodine, methyl, and nitro groups. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2-methyl-6-nitroaniline typically involves a multi-step process. One common method includes the nitration of 2-methyl-4-iodoaniline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration. The reaction conditions are carefully controlled to ensure the selective formation of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-2-methyl-6-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, the reaction with sodium azide can replace the iodine with an azide group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst or iron powder in acidic conditions.
Substitution: Sodium azide for azide substitution.
Oxidation: Potassium permanganate for oxidation of the methyl group.
Major Products
Reduction: 4-Iodo-2-methyl-6-aminoaniline.
Substitution: 4-Azido-2-methyl-6-nitroaniline.
Oxidation: 4-Iodo-2-carboxy-6-nitroaniline.
Scientific Research Applications
Pharmaceutical Applications
-
Synthesis of Anticancer Agents :
- 4-Iodo-2-methyl-6-nitroaniline is utilized as an intermediate in the synthesis of various anticancer compounds. For instance, it has been used in the preparation of hybrid nocodazole analogues, which are designed to inhibit tubulin polymerization, a critical process in cancer cell division. These analogues exhibit promising activity against cancer cell lines, demonstrating the compound's importance in drug development .
- Enzyme Inhibition Studies :
Agrochemical Applications
- Pesticide Development :
- The compound is also relevant in the field of agrochemicals, particularly in the synthesis of pesticides. Its nitro group enhances biological activity against pests while maintaining selectivity for target organisms. This specificity is essential for developing environmentally friendly pest control agents .
Material Science Applications
- Dye Synthesis :
Case Study 1: Anticancer Compound Development
A study highlighted the synthesis of a series of nocodazole analogues starting from this compound. These compounds were evaluated for their ability to inhibit tubulin polymerization, showing varying degrees of potency. The most effective analogue exhibited an IC value of 1.1 μM, indicating strong potential as a therapeutic agent against cancer .
Case Study 2: Pesticide Efficacy
Another investigation focused on the use of derivatives of this compound as potential pesticides. The study demonstrated that modifications to the nitro group significantly enhanced the activity against specific agricultural pests while minimizing toxicity to non-target species .
Mechanism of Action
The mechanism of action of 4-Iodo-2-methyl-6-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target molecules. The methyl group can affect the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
2-Iodo-4-nitroaniline: Similar structure but with different substitution pattern.
4-Nitroaniline: Lacks the iodine and methyl groups.
2-Methyl-4-nitroaniline: Lacks the iodine group.
Uniqueness
4-Iodo-2-methyl-6-nitroaniline is unique due to the presence of all three substituents (iodine, methyl, and nitro) on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Biological Activity
Overview
4-Iodo-2-methyl-6-nitroaniline (CAS Number: 532934-93-3) is an organic compound characterized by its unique structure, which includes iodine, methyl, and nitro substituents on the aniline ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and environmental science. Understanding its biological activity involves exploring its mechanisms of action, interactions with biomolecules, and potential therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C₇H₇IN₂O₂ |
Molecular Weight | 232.05 g/mol |
Appearance | Yellow crystalline solid |
Solubility | Soluble in organic solvents |
This compound exhibits a range of biological activities through various mechanisms:
- Enzyme Interactions : The compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics. This interaction can lead to the formation of reactive intermediates that may modify proteins and nucleic acids, affecting cellular processes and potentially leading to cytotoxic effects at higher concentrations .
- Cell Signaling Pathways : At lower concentrations, it influences cell signaling pathways related to oxidative stress. It can induce the expression of genes involved in antioxidant defense mechanisms, enhancing cellular resilience against oxidative damage.
- Cytotoxic Effects : Prolonged exposure or higher concentrations can disrupt cellular metabolism, leading to apoptosis or necrosis in various cell types. This property is being investigated for potential applications in cancer therapy .
Case Studies
- Cancer Research : Preliminary studies suggest that this compound may have anticancer properties. In vitro studies have indicated its potential effectiveness against breast cancer and leukemia cell lines. The compound's ability to induce apoptosis through oxidative stress pathways has been a focal point of research.
- Toxicological Assessments : Environmental studies have assessed the compound's toxicity to aquatic organisms. Results indicate that while it exhibits some level of toxicity, it does not significantly affect healthy mammalian cells at lower concentrations, suggesting a selective toxicity profile .
Comparative Analysis with Similar Compounds
Compound | Structural Features | Biological Activity |
---|---|---|
This compound | Iodine, methyl, and nitro groups on aniline | Potential anticancer activity |
2-Iodo-4-methyl-6-nitroaniline | Similar structure but different substituent positions | Investigated for enzyme interactions |
3-Iodo-4-methyl-aniline | Iodine at meta position | Less studied; lacks nitro group |
The unique combination of substituents in this compound distinguishes it from its analogs, potentially offering unique reactivity and biological properties.
Q & A
Q. Basic: What are the key challenges in synthesizing 4-Iodo-2-methyl-6-nitroaniline, and what methodologies are recommended for its purification?
Answer:
Synthesis of this compound requires sequential functionalization of the aromatic ring. Key steps include:
- Nitration : Introduce the nitro group at the ortho position relative to the amino group. This step requires careful control of reaction conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration or ring oxidation .
- Iodination : Electrophilic iodination (e.g., using I₂/HIO₃ or KI/NaNO₂ in acidic media) at the para position of the methyl group. Steric hindrance from the methyl and nitro groups may reduce yields, necessitating excess iodinating agents .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended. The compound’s melting point (86–89°C, based on analogs) can help assess purity .
Properties
IUPAC Name |
4-iodo-2-methyl-6-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOSZZJIJPEKSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647866 | |
Record name | 4-Iodo-2-methyl-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
532934-93-3 | |
Record name | 4-Iodo-2-methyl-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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